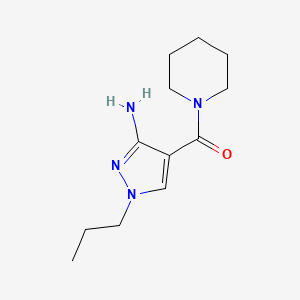![molecular formula C11H21N3 B11744356 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11744356.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a butan-2-yl group and a propylamine group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the reaction of 1-(butan-2-yl)-1H-pyrazole with propylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of saturation.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms on the pyrazole ring is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated pyrazole derivatives.
Reduction: Formation of saturated amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
Bis(pyrazolyl)methanes: Compounds containing two pyrazole rings connected by a methylene bridge.
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to the specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-7-12-9-11-6-8-13-14(11)10(3)5-2/h6,8,10,12H,4-5,7,9H2,1-3H3 |
Clave InChI |
HCYMCAYOVNEBQV-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=CC=NN1C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11744282.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11744284.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744292.png)
![2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-](/img/structure/B11744303.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744319.png)
amine](/img/structure/B11744321.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744323.png)
![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744327.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11744330.png)
![benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744337.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744342.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744346.png)
![1,3-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11744354.png)
